molecular formula C18H20N2O3 B14809202 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B14809202
M. Wt: 312.4 g/mol
InChI Key: FQBASSOHFXWNND-KNTRCKAVSA-N
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Description

N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H18N2O3 It is known for its unique structure, which includes a hydrazide group, a hydroxyphenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-hydroxyacetophenone with 2-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3/c1-3-16(14-8-10-15(21)11-9-14)19-20-18(22)12-23-17-7-5-4-6-13(17)2/h4-11,21H,3,12H2,1-2H3,(H,20,22)/b19-16+

InChI Key

FQBASSOHFXWNND-KNTRCKAVSA-N

Isomeric SMILES

CC/C(=N\NC(=O)COC1=CC=CC=C1C)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=NNC(=O)COC1=CC=CC=C1C)C2=CC=C(C=C2)O

Origin of Product

United States

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